molecular formula C24H49N3OS B14167298 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide CAS No. 92400-09-4

3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide

Katalognummer: B14167298
CAS-Nummer: 92400-09-4
Molekulargewicht: 427.7 g/mol
InChI-Schlüssel: MQAYLWPIQBLFRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide is a complex organic compound that features a combination of sulfanyl, imidazolidinyl, and propanamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazolidinyl group: This can be achieved by reacting an appropriate amine with an aldehyde or ketone under acidic conditions to form the imidazolidine ring.

    Attachment of the dodecylsulfanyl group:

    Formation of the propanamide group: The final step involves the formation of the propanamide group by reacting the intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.

Wirkmechanismus

The mechanism of action of 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The imidazolidinyl group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. The propanamide group can form hydrogen bonds with biological molecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and histamine.

    Sulfanyl compounds: Compounds containing the sulfanyl group, such as thiols and thioethers.

    Propanamide derivatives: Compounds containing the propanamide group, such as N-alkylpropanamides.

Uniqueness

3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide is unique due to the combination of these functional groups in a single molecule, providing a diverse range of chemical and biological activities. This combination allows for multiple interactions with biological targets, making it a versatile compound for research and development.

Eigenschaften

CAS-Nummer

92400-09-4

Molekularformel

C24H49N3OS

Molekulargewicht

427.7 g/mol

IUPAC-Name

3-dodecylsulfanyl-2-methyl-N-[2-(2-propan-2-ylimidazolidin-1-yl)ethyl]propanamide

InChI

InChI=1S/C24H49N3OS/c1-5-6-7-8-9-10-11-12-13-14-19-29-20-22(4)24(28)26-16-18-27-17-15-25-23(27)21(2)3/h21-23,25H,5-20H2,1-4H3,(H,26,28)

InChI-Schlüssel

MQAYLWPIQBLFRF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCSCC(C)C(=O)NCCN1CCNC1C(C)C

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.